molecular formula C17H20Cl2N4O2 B5647923 1-[(2,4-dichlorophenoxy)acetyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine

1-[(2,4-dichlorophenoxy)acetyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine

Cat. No. B5647923
M. Wt: 383.3 g/mol
InChI Key: FWZLZACYMWXDTC-UHFFFAOYSA-N
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Description

The compound "1-[(2,4-dichlorophenoxy)acetyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine" belongs to a class of chemicals that have been studied for their potential biological activities. This compound, like others in its class, is synthesized through a series of chemical reactions, involving piperazine and imidazole derivatives, which are of interest due to their biological and chemical properties.

Synthesis Analysis

The synthesis of related piperazine derivatives involves multi-step chemical processes. Typically, these processes include nucleophilic substitution reactions, cyclocondensation, and alkylation steps. The synthesis is guided by the structural requirements of the final compound, involving starting materials such as diacetyl, aromatic aldehydes, and piperazine. The conditions are carefully controlled to yield the desired product, with purity confirmed by techniques such as IR, NMR, and mass spectrometry (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

The molecular structure of similar compounds is confirmed using various analytical techniques. IR spectroscopy, NMR (both 1H and 13C), and mass spectrometry are standard methods used to elucidate the structure. The molecular structure is essential for understanding the compound's chemical behavior and potential interactions with biological targets (Şahin, Özkan, Köksal, & Işık, 2012).

Chemical Reactions and Properties

Compounds in this category typically undergo various chemical reactions based on their functional groups. Reactions may include hydrolysis, reduction, and further alkylation depending on the desired modifications. The chemical properties such as reactivity with different reagents, stability under various conditions, and the ability to form derivatives are studied to understand the compound's chemistry and potential applications.

Physical Properties Analysis

The physical properties, including solubility in different solvents, melting point, boiling point, and crystal structure, are determined to understand the compound's behavior in different environments. These properties are crucial for the compound's application in biological systems and for its formulation into usable products (Deshmukh, Karale, Akolkar, & Randhavane, 2017).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Cl2N4O2/c1-21-5-4-20-16(21)11-22-6-8-23(9-7-22)17(24)12-25-15-3-2-13(18)10-14(15)19/h2-5,10H,6-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZLZACYMWXDTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CN2CCN(CC2)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,4-dichlorophenoxy)acetyl]-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine

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